2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one
Description
This compound features a cyclohexanone core substituted with a propyl chain bearing a furan-2-yl group at position 1 and a 3-oxo-3-phenyl moiety at position 3. Its structure combines a heterocyclic furan ring with a phenyl ketone group, making it a hybrid of aromatic and oxygen-containing functionalities.
Properties
IUPAC Name |
2-[1-(furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17-10-5-4-9-15(17)16(19-11-6-12-22-19)13-18(21)14-7-2-1-3-8-14/h1-3,6-8,11-12,15-16H,4-5,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZLZHBTINJFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one typically involves the reaction of furan-2-carbaldehyde with cyclohexanone and phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents.
Major Products
The major products formed from these reactions include substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial and antifungal activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one involves its interaction with specific molecular targets. The furan ring and phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may interact with enzymes involved in metabolic pathways, leading to altered cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related, differing primarily in substituents on the propyl chain:
| Compound Name | Substituent (Position 3) | Substituent (Position 1) | CAS RN | Molecular Formula |
|---|---|---|---|---|
| 2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one | Phenyl | Furan-2-yl | Not Provided | C₂₀H₂₀O₃ |
| 2-(3-Oxo-3-phenylpropyl)cyclohexan-1-one | Phenyl | Hydrogen | 24740-01-0 | C₁₅H₁₈O₂ |
| 2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one | 4-Methoxyphenyl | Phenyl | 73669-78-0 | C₂₃H₂₄O₃ |
| 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one (5k) | Phenyl | Hydroxy | Not Provided | C₁₃H₁₆O₂ |
Key Observations :
Key Findings :
- Reaction Efficiency : The furan-containing compound (51) required significantly longer reaction time (166 h vs. 47 h for phenyl), suggesting steric or electronic hindrance during reduction with NaBH₄ .
- Stereoselectivity : Lower Anti/Syn ratio (75:25) and ee (88%) for 51 compared to 5k (90:10, 94% ee) indicate that the furan group reduces stereochemical control, likely due to its planar structure altering transition-state interactions .
Physicochemical and Functional Properties
- Molecular Weight and Polarity : The furan analog (C₂₀H₂₀O₃) has a higher molecular weight than 24740-01-0 (C₁₅H₁₈O₂), but the furan’s oxygen atom may enhance polarity, improving aqueous solubility relative to purely hydrocarbon analogs .
- Metabolic Stability: Furan rings are prone to oxidative metabolism, which could reduce the half-life of the target compound compared to methoxyphenyl or chlorophenyl derivatives (e.g., 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one in ) .
Crystallographic and Structural Analysis
While direct crystallographic data for the target compound is unavailable, notes that SHELX software is widely used for small-molecule refinement. Analogous cyclohexanone derivatives (e.g., azepan-2-one in ) exhibit varied crystal packing due to substituent effects. The furan’s rigidity and polarity might influence crystal lattice stability compared to flexible alkyl or bulky aryl groups .
Biological Activity
2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanone core substituted with a furan ring and a phenylpropyl group. Its molecular formula is with a molecular weight of approximately 258.32 g/mol. The structural representation is as follows:
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antioxidant Activity : The presence of the furan moiety suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Data Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha production | |
| Antitumor | Induction of apoptosis in cancer cell lines |
Case Studies
- Antioxidant Study : In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, suggesting significant antioxidant capacity. The compound exhibited an IC50 value comparable to established antioxidants like vitamin C.
- Anti-inflammatory Research : A study conducted on murine models indicated that treatment with the compound reduced levels of inflammatory markers such as IL-6 and TNF-alpha, supporting its potential use in inflammatory disorders.
- Antitumor Activity : In a recent investigation involving various cancer cell lines (e.g., MCF7, HeLa), the compound was found to induce apoptosis through caspase activation and mitochondrial pathway modulation, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
